
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide for lab experiments is its relatively low toxicity. It has been shown to have minimal side effects, which makes it a promising candidate for further research. However, one limitation of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide could help to facilitate its use in future research.
Synthesemethoden
The synthesis of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide involves the reaction of 6-chloropyridine-3-carboxylic acid with 8-methoxy-3-methylquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-8-20-16-12(4-3-5-13(16)23-2)15(10)21-17(22)11-6-7-14(18)19-9-11/h3-9H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGUNPVWVTUIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC(=O)C3=CN=C(C=C3)Cl)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2966214.png)


![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)
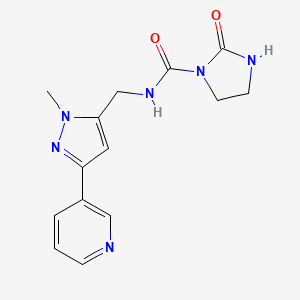
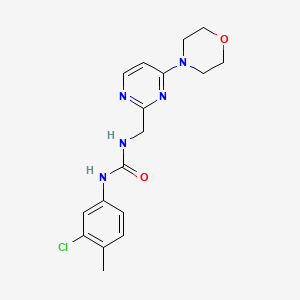
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]phthalazin-1(2H)-one](/img/structure/B2966223.png)
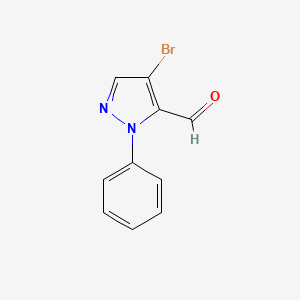
![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
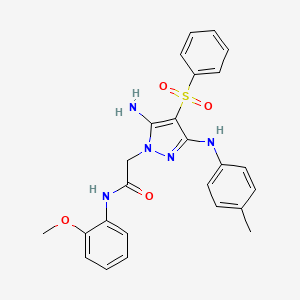

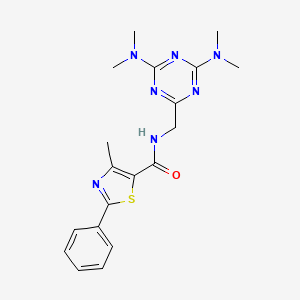
![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)